Electronic Tuning of Carboxylic Acid pKa via 5-Methoxy Donation
The electron-donating 5-methoxy group increases the pKa of the carboxylic acid, making it a weaker acid compared to the unsubstituted pyrimidine-2-carboxylic acid and 5-substituted analogs with electron-withdrawing groups. The predicted pKa of 5-methoxypyrimidine-2-carboxylic acid is 3.35 ± 0.10, compared to 3.08 ± 0.10 for pyrimidine-2-carboxylic acid [1]. This 0.27 log unit shift alters the compound's ionization state at physiological and reaction pH, influencing solubility, salt formation, and its suitability for certain coupling chemistries.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.35 ± 0.10 (Predicted) |
| Comparator Or Baseline | Pyrimidine-2-carboxylic acid: pKa = 3.08 ± 0.10 (Predicted) [1] |
| Quantified Difference | ΔpKa = +0.27 |
| Conditions | Predicted values based on QSAR models and structure-property relationships; 25°C in water |
Why This Matters
A higher pKa indicates that the compound will be less ionized at lower pH, which can improve its ability to cross lipid membranes and alter its solubility profile, a critical parameter for both in vitro assays and in vivo applications.
- [1] Chemical Book. Pyrimidine-2-carboxylic acid. Available at: https://www.chemicalbook.cn/31519-62-7.htm View Source
